2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide
Description
The compound 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide features a complex heterocyclic core fused with triazolo, pyrrolo, and pyrimidine moieties. Its molecular formula is C25H24N6O3, with an average mass of 456.506 g/mol and a monoisotopic mass of 456.190989 g/mol . The structure includes:
- A pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with methyl substituents at positions 4 and 4.
- A phenyl group at position 6.
- An N-mesitylacetamide side chain (mesityl = 2,4,6-trimethylphenyl), which enhances steric bulk and lipophilicity.
Its synthesis likely involves multi-step heterocyclic condensation reactions, similar to methods described for analogs (e.g., hydrazine-mediated cyclization or acid-catalyzed coupling) .
Properties
IUPAC Name |
2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-15-11-16(2)21(17(3)12-15)27-20(33)14-31-26(35)32-22-19(18-9-7-6-8-10-18)13-29(4)23(22)24(34)30(5)25(32)28-31/h6-13H,14H2,1-5H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNOZSAZBBTJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the mesitylacetamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
Medicine: Due to its unique structure, it is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Triazolo-Pyrimidine Derivatives
- Compound from : Differs in the acetamide substituent ( N-(2,5-dimethylphenyl) vs. N-mesityl). This reduces steric hindrance and may increase solubility but decrease metabolic stability .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (): Feature a pyrazolo-triazolo-pyrimidine core. Synthesis involves hydrazine and aromatic aldehydes, suggesting higher reactivity at the triazolo moiety .
Thieno-Pyrimidine Derivatives
- 2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (): Replaces the pyrrolo-triazolo core with a thieno-pyrimidine system. The thioether linkage may improve oxidative stability but reduce hydrogen-bonding capacity compared to oxygen-based analogs. Molecular weight is comparable (~450–460 g/mol), but lipophilicity (LogP) likely increases due to the sulfur atom .
Substituent Modifications
Acetamide Side Chains
Aromatic and Heterocyclic Substituents
- Phenyl vs. Methoxyphenyl () : The presence of a 4-methoxyphenyl group in analogs increases electron density, enhancing interactions with aromatic residues in enzymes. This contrasts with the target compound’s unsubstituted phenyl group, which prioritizes hydrophobic interactions .
- Methyl vs. Ethyl Groups (): Ethyl substituents on the thieno-pyrimidine core may increase metabolic stability by resisting oxidative demethylation .
NMR and MS Profiling
- : NMR chemical shift analysis (e.g., δ 7.2–8.1 ppm for aromatic protons) can differentiate substituent effects. For example, the mesityl group’s methyl protons resonate at δ ~2.3 ppm, distinct from N-(2,5-dimethylphenyl) analogs .
- : LC-MS/MS fragmentation patterns (e.g., loss of CO or methyl groups) help confirm core stability. The target compound’s triazolo-pyrimidine core may show characteristic fragments at m/z 320 and 290 .
Biological Activity
The compound 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural properties allow it to interact with various biological targets, leading to a range of biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo-triazolo-pyrimidine core structure that contributes to its biological activity. The presence of multiple functional groups enhances its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 338.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1189993-96-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that modulate various signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to bind to specific receptors that regulate cellular functions.
- Antioxidant Activity : The compound exhibits properties that help in scavenging free radicals.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Studies have indicated that the compound possesses significant anticancer properties , particularly against specific cancer cell lines. For instance:
- IC50 Values : In vitro studies reported IC50 values in the low micromolar range against breast and colon cancer cell lines.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : Exhibits activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging research suggests neuroprotective effects:
- Mechanism : Potential modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Efficacy :
- Researchers evaluated the cytotoxic effects on various cancer cell lines.
- Results indicated a dose-dependent response with significant apoptosis induction.
-
Antimicrobial Testing :
- A series of tests were conducted against common bacterial strains.
- The compound demonstrated effective inhibition at concentrations below 50 µg/mL.
-
Neuroprotection Study :
- In vivo models showed reduced neuronal damage in conditions mimicking neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
